![molecular formula C11H15N3O2 B2981019 N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide CAS No. 671794-57-3](/img/structure/B2981019.png)
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide, also known as N-Hydrazinocarbonyl-2-methylpropanamide or HCMPA, is an organic compound widely used in scientific research, specifically in the fields of biochemistry and physiology. It is a versatile compound that has been used in various laboratory experiments, ranging from the study of enzyme kinetics to the study of membrane transport proteins. HCMPA is a hydrazide-based compound that has been found to be effective in the inhibition of various enzymes and proteins, and has been used to study the mechanism of action of various biological processes.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research has shown that derivatives of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide have significant antimicrobial and antifungal properties. For instance, compounds derived from methyl 3-phenylpropanoate, after hydrazination, exhibited potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Fuloria et al., 2009). Similarly, other research synthesized derivatives that demonstrated antimycobacterial activity against Mycobacterium tuberculosis, indicating their applicability in treating tuberculosis infections (Küçükgüzel et al., 1999).
Antitubercular Activity
Some studies have focused on the antitubercular potential of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide derivatives. These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, including strains resistant to conventional treatments. Notably, certain derivatives have shown high activity towards isoniazid-resistant tuberculosis, offering a promising avenue for the development of new antitubercular drugs (Sriram et al., 2009).
Antiviral and Enzyme Inhibition
Research into the enzyme inhibition capabilities of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide derivatives has also been conducted, with findings suggesting their potential use in antiviral therapies. For example, specific derivatives have been identified as inhibitors of protease-activated receptors, which play a significant role in viral pathogenesis and inflammation processes, thereby indicating their therapeutic potential in treating diseases mediated by these pathways (Gardell et al., 2008).
Antihypertensive and Cardiovascular Applications
Further studies have explored the antihypertensive properties of derivatives, revealing their ability to act as α-blocking agents, thereby offering a novel approach to managing hypertension. These compounds have demonstrated good antihypertensive activity with low toxicity, suggesting their potential use in cardiovascular disease treatment (Abdel-Wahab et al., 2008).
Propriétés
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)10(15)13-9-5-3-8(4-6-9)11(16)14-12/h3-7H,12H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOULIXFTBYXIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


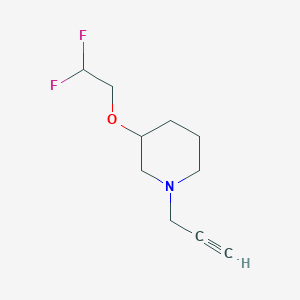
![N-(3,4-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2980940.png)
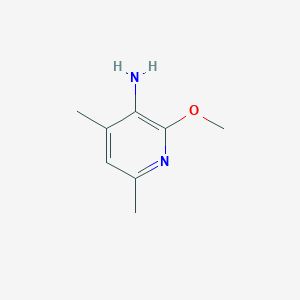
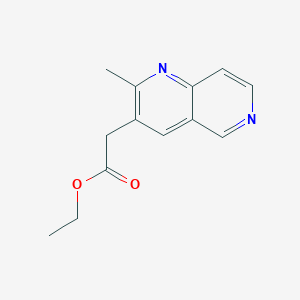
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2980945.png)
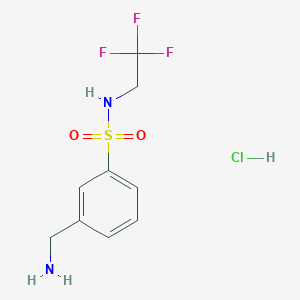

![Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2980948.png)
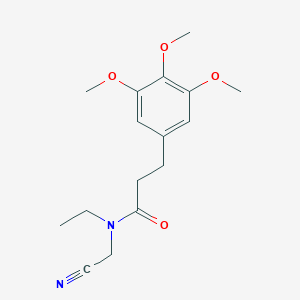
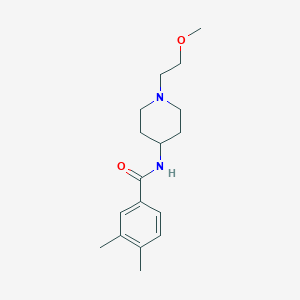
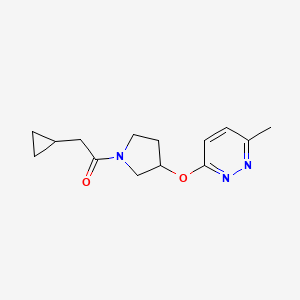
![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980953.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2980955.png)